Cas no 1496563-23-5 (Fmoc-O-(1-methylethyl)-Tyr-OH)

Fmoc-O-(1-methylethyl)-Tyr-OH is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, while the O-(1-methylethyl) group safeguards the phenolic hydroxyl of tyrosine. This compound is particularly valuable for introducing tyrosine residues into peptide chains under standard Fmoc-based SPPS conditions, ensuring compatibility with acid-labile protecting groups. Its high purity and stability make it suitable for demanding synthetic applications, including the preparation of complex peptides and modified biomolecules. The product is rigorously characterized to meet the stringent requirements of pharmaceutical and research applications, offering reliable performance in peptide assembly.
Fmoc-O-(1-methylethyl)-Tyr-OH structure
Fmoc-O-(1-methylethyl)-Tyr-OH structure
商品名:Fmoc-O-(1-methylethyl)-Tyr-OH
CAS番号:1496563-23-5
MF:C27H27NO5
メガワット:445.506987810135
CID:5148440

Fmoc-O-(1-methylethyl)-Tyr-OH 化学的及び物理的性質

名前と識別子

    • L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(1-methylethyl)-
    • Fmoc-O-(1-methylethyl)-Tyr-OH
    • インチ: 1S/C27H27NO5/c1-17(2)33-19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m0/s1
    • InChIKey: QYFAVKQOQZZDKW-VWLOTQADSA-N
    • ほほえんだ: C(O)(=O)[C@H](CC1=CC=C(OC(C)C)C=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Fmoc-O-(1-methylethyl)-Tyr-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7542193-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
2.5g
$3530.0 2024-05-23
Enamine
EN300-7542193-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
10.0g
$7742.0 2024-05-23
Enamine
EN300-7542193-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
5.0g
$5221.0 2024-05-23
Enamine
EN300-7542193-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
0.25g
$1657.0 2024-05-23
Enamine
EN300-7542193-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
1.0g
$1801.0 2024-05-23
Enamine
EN300-7542193-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
0.1g
$1585.0 2024-05-23
Enamine
EN300-7542193-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
0.05g
$1513.0 2024-05-23
Enamine
EN300-7542193-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yloxy)phenyl]propanoic acid
1496563-23-5 95%
0.5g
$1728.0 2024-05-23

Fmoc-O-(1-methylethyl)-Tyr-OH 関連文献

Fmoc-O-(1-methylethyl)-Tyr-OHに関する追加情報

Professional Introduction to Fmoc-O-(1-methylethyl)-Tyr-OH (CAS No. 1496563-23-5)

Fmoc-O-(1-methylethyl)-Tyr-OH is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and synthesis. This compound, with the CAS number 1496563-23-5, is a derivative of tyrosine and is widely utilized in the synthesis of peptide-based drugs. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group makes it particularly valuable in solid-phase peptide synthesis (SPPS), a method that has become indispensable in the development of biopharmaceuticals.

The structure of Fmoc-O-(1-methylethyl)-Tyr-OH features an aromatic ring system derived from tyrosine, which is modified with an isobutyl group at the para position. This modification enhances the stability and reactivity of the tyrosine residue, making it an ideal building block for constructing complex peptide sequences. The hydroxyl group at the C-terminal end provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of peptide analogs.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on peptide chemistry. Fmoc-O-(1-methylethyl)-Tyr-OH has emerged as a key intermediate in this endeavor, particularly in the design of peptidomimetics and protease inhibitors. These compounds are being explored for their potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of Fmoc-O-(1-methylethyl)-Tyr-OH is its role in enhancing the efficiency of SPPS. The Fmoc protecting group ensures that the tyrosine residue remains non-reactive during the synthesis process, allowing for precise control over peptide assembly. This level of precision is crucial for achieving high yields and purity in peptide-based drug development. Additionally, the isobutyl substitution provides steric hindrance, which can be beneficial in preventing unwanted side reactions and improving overall reaction kinetics.

Recent studies have highlighted the importance of tyrosine derivatives in drug design. For instance, researchers have demonstrated that peptides incorporating modified tyrosine residues exhibit enhanced binding affinity to target proteins. This finding has opened up new avenues for developing more effective and selective therapeutic agents. Fmoc-O-(1-methylethyl)-Tyr-OH, with its unique structural features, is well-positioned to contribute to these advancements.

The pharmaceutical industry has also shown interest in Fmoc-O-(1-methylethyl)-Tyr-OH due to its potential in peptidomimetic drug development. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. These compounds are particularly attractive for treating diseases where natural peptides may suffer from issues such as poor bioavailability or susceptibility to degradation by enzymes.

In conclusion, Fmoc-O-(1-methylethyl)-Tyr-OH (CAS No. 1496563-23-5) represents a significant advancement in peptide chemistry and pharmaceutical research. Its unique structural features make it an invaluable tool for solid-phase peptide synthesis and peptidomimetic development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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